Spermine(N3HHN3 2TosOH)

Description

Historical Perspectives and Evolution of Polyamine Research

The journey of polyamine research began in 1678 when the Dutch scientist Antonie van Leeuwenhoek first observed crystals of spermine (B22157) phosphate (B84403) in human semen. wikipedia.orgnih.govnih.gov However, it took nearly 250 years for the precise chemical structure of spermine to be elucidated in 1926 by the separate efforts of Dudley, Rosenheim, and Starling in England, and Wrede and colleagues in Germany. wikipedia.org The name "spermin" was first used by German chemists Ladenburg and Abel in 1888. wikipedia.org

Following the structural determination of spermine, researchers isolated other related polyamines, including the triamine spermidine (B129725) and the diamine putrescine, from both prokaryotic and eukaryotic organisms. nih.govresearchgate.net A pivotal moment in polyamine research was the discovery of their ability to promote the growth of certain bacteria. nih.gov This finding sparked further investigations into their metabolic pathways. Key discoveries included the identification of ornithine decarboxylase (ODC) as a crucial enzyme in polyamine biosynthesis and the elucidation of polyamine oxidation processes. nih.gov The synthesis of α-difluoromethylornithine (DFMO), a potent inhibitor of ODC, provided a powerful tool for studying the physiological functions of polyamines. nih.gov The observation that cancer patients excrete elevated levels of polyamines in their urine brought the field to the attention of oncologists, leading to research on their potential as cancer biomarkers and therapeutic targets. nih.gov With the advent of molecular biology, the detailed structures of the enzymes involved in polyamine biosynthesis were determined. nih.gov

Significance of Spermine as a Polycation in Eukaryotic and Prokaryotic Systems

At physiological pH, spermine exists as a polycation, meaning it carries multiple positive charges. wikipedia.orgmerckmillipore.com This characteristic is central to its biological functions in both eukaryotes and prokaryotes. As a polycation, spermine can interact with negatively charged molecules such as nucleic acids (DNA and RNA) and acidic proteins. wikipedia.orgresearchgate.netbiocyc.org

In all eukaryotic cells, spermine is involved in a wide array of metabolic processes. wikipedia.org Its association with nucleic acids is thought to stabilize their helical structures, a particularly important function in viruses. wikipedia.org Spermine also plays a role in protecting DNA from damage by acting as an intracellular free radical scavenger. wikipedia.org Furthermore, it is essential for the growth of some bacteria. wikipedia.org

The biosynthesis of spermine typically begins with the amino acid ornithine. wikipedia.org In animals, ornithine is decarboxylated by ornithine decarboxylase to form putrescine. wikipedia.org Subsequently, spermidine synthase and spermine synthase catalyze the addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM) to produce spermidine and then spermine. wikipedia.orgontosight.ai Plants have alternative pathways for spermine synthesis, including one that starts with the decarboxylation of L-arginine. wikipedia.org Recently, a second biosynthetic route for spermine has been identified in bacteria that is dependent on aspartate β-semialdehyde (ASA) and involves the formation of carboxyspermine from spermidine. nih.govelsevierpure.com

| Organism Type | Key Features of Spermine Function and Biosynthesis |

| Eukaryotes | Found in all cells, involved in cellular metabolism, stabilizes nucleic acid structures, acts as a free radical scavenger. Biosynthesis primarily from ornithine. wikipedia.org |

| Prokaryotes | Essential growth factor for some bacteria. wikipedia.org Can have hybrid biosynthetic pathways utilizing both dcAdoMet and ASA. nih.gov |

Scope and Current Paradigms in Spermine Research

Key areas of contemporary research include:

Gene Expression: Polyamines, including spermine, are known to influence gene expression through their interactions with DNA and RNA, affecting chromatin condensation and participating in post-translational modifications that regulate RNA processing and translation. nih.gov

Ion Channel Modulation: Spermine has significant effects on several types of cation channels. nih.gov Intracellular spermine is a key factor in the intrinsic gating and rectification of inward rectifier K+ channels and some glutamate (B1630785) receptors. nih.govnih.govportlandpress.comportlandpress.com Extracellular spermine can modulate the activity of NMDA receptors. nih.govnih.govportlandpress.com

Cellular Signaling: Spermine is involved in various cellular signaling pathways, influencing processes like cell growth, proliferation, and differentiation. ontosight.ainih.govimrpress.com

Oxidative Stress: Spermine can act as an antioxidant, protecting cells from damage caused by reactive oxygen species (ROS). wikipedia.orgnih.govspandidos-publications.com However, under certain conditions, excess spermine can also contribute to oxidative stress. elifesciences.org

Apoptosis (Programmed Cell Death): The role of spermine in apoptosis is complex, with studies showing that both depletion and elevation of spermine levels can trigger or prevent this process, depending on the cell type and conditions. nih.govnih.govkarger.comfrontiersin.org

Cellular Proliferation and Differentiation: Polyamines are essential for cell proliferation. nih.govnih.govpnas.org Their role in differentiation is more nuanced, with studies indicating that spermidine, a precursor to spermine, is required for the differentiation of certain cell lines. nih.govnih.gov

The ongoing investigation into these areas continues to reveal the intricate and vital roles of spermine in cellular health and disease, opening new avenues for therapeutic interventions. nih.govportlandpress.com

Properties

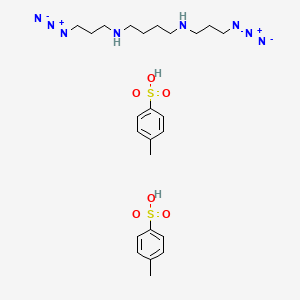

IUPAC Name |

N,N'-bis(3-azidopropyl)butane-1,4-diamine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N8.2C7H8O3S/c11-17-15-9-3-7-13-5-1-2-6-14-8-4-10-16-18-12;2*1-6-2-4-7(5-3-6)11(8,9)10/h13-14H,1-10H2;2*2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYBGKXTXQYAQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C(CCNCCCN=[N+]=[N-])CNCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N8O6S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization for Academic Research Applications

Methodologies for the Chemical Synthesis of Spermine (B22157)

The chemical synthesis of spermine can be achieved through several approaches, ranging from traditional solution-phase chemistry to more modern solid-phase and enzymatic methods.

Conventional solution-phase synthesis provides a foundational approach to producing spermine and other polyamines. A common strategy involves the N-alkylation of amines with alkyl halides, which can lead to a mixture of primary, secondary, tertiary amines, and quaternary ammonium salts nih.govresearchgate.netpressbooks.pub. A more controlled and widely used method for synthesizing spermine involves a two-step process starting from 1,4-diaminobutane (B46682) (putrescine). This diamine is first reacted with acrylonitrile in a Michael reaction to yield a bis-cyanoethylated intermediate. Subsequent reduction of the nitrile groups, typically through catalytic hydrogenation using reagents like Raney nickel, affords spermine nih.gov. This method is advantageous due to the commercial availability of the starting materials and the relatively straightforward reaction conditions. The reaction can be summarized as follows:

H₂N(CH₂)₄NH₂ + 2 CH₂=CHCN → NC(CH₂)₂NH(CH₂)₄NH(CH₂)₂CN NC(CH₂)₂NH(CH₂)₄NH(CH₂)₂CN + 4 H₂ → H₂N(CH₂)₃NH(CH₂)₄NH(CH₂)₃NH₂

Protecting group strategies are often employed to achieve regioselectivity and avoid side reactions, especially when synthesizing unsymmetrical polyamine analogues acs.org.

Solid-phase synthesis offers a powerful alternative to solution-phase methods, facilitating the purification of intermediates and the synthesis of polyamine libraries. In this technique, the growing polyamine chain is covalently attached to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing of the resin libretexts.orgpeptide.com.

Several types of resins are employed in solid-phase polyamine synthesis, including:

Merrifield Resin: A cross-linked polystyrene resin functionalized with chloromethyl groups, allowing for the attachment of the initial building block through an ester or ether linkage libretexts.orgwikipedia.orgnih.govfiveable.me.

Wang Resin: A p-alkoxybenzyl alcohol-functionalized resin that is widely used for the synthesis of C-terminally unprotected peptides and can be adapted for polyamine synthesis. Cleavage from Wang resin is typically achieved under mildly acidic conditions peptide.comappliedpolytech.compeptide.comaltabioscience.com.

Rink Amide Resin: This resin is particularly useful for the synthesis of peptide amides and can be employed for the synthesis of polyamines with a terminal amide functionality. Cleavage from Rink Amide resin also utilizes acidic conditions appliedpolytech.compeptide.comnbinno.combiotage.comfluorochem.co.uk.

A "safety-catch" methodology can also be employed, where the linker is stable to the reaction conditions but can be activated for cleavage at the end of the synthesis jove.com. The choice of resin and linker depends on the desired final product and the specific reaction conditions of the synthetic route.

Enzymatic and biocatalytic methods offer highly specific and efficient routes to spermine synthesis, often proceeding under mild conditions with high stereoselectivity. In most eukaryotes, the biosynthesis of spermine is a well-defined pathway involving two key aminopropyltransferase enzymes nih.gov:

Spermidine (B129725) Synthase (SPDS): This enzyme catalyzes the transfer of an aminopropyl group from S-adenosylmethioninamine (decarboxylated S-adenosylmethionine or dcSAM) to putrescine, forming spermidine acs.orgresearchgate.netwikipedia.orgacs.org. The reaction mechanism is thought to proceed via a ternary-complex mechanism involving an SN2 nucleophilic attack wikipedia.org.

Spermine Synthase (SPMS): Subsequently, spermine synthase transfers a second aminopropyl group from dcSAM to spermidine to yield spermine nih.govnih.govplos.org. Structural studies of human spermine synthase have revealed a dimeric structure with a large substrate-binding pocket that accommodates spermidine nih.govnih.gov. The catalytic mechanism involves conserved aspartate residues that are crucial for the aminopropyl transfer nih.gov.

More recently, a novel biosynthetic pathway for spermine has been identified in bacteria. This pathway is dependent on aspartate β-semialdehyde (ASA) and involves two key enzymes elsevierpure.comnih.govnih.gov:

Carboxyspermidine (B1264299) Dehydrogenase (CASDH): This enzyme catalyzes the reductive condensation of putrescine and ASA to form carboxyspermidine nih.govresearchgate.netqmul.ac.uk.

Carboxyspermidine Decarboxylase: This enzyme then decarboxylates carboxyspermidine to produce spermidine, which can be further converted to spermine elsevierpure.comnih.gov.

These enzymatic approaches provide valuable alternatives to chemical synthesis, particularly for the production of naturally occurring polyamines.

Synthesis of Labeled Spermine for Mechanistic Investigations

To elucidate the mechanisms of spermine's biological actions, researchers often utilize isotopically labeled spermine or spermine derivatives containing photoaffinity probes. These tools allow for the tracking of spermine within biological systems and the identification of its binding partners.

Isotopic labeling involves the incorporation of stable or radioactive isotopes into the spermine molecule. These labeled compounds are chemically identical to their unlabeled counterparts but can be detected by techniques such as mass spectrometry, NMR spectroscopy, or scintillation counting.

¹³C-Labeling: The synthesis of ¹³C-labeled spermine is valuable for NMR-based structural and metabolic studies. A common synthetic route involves the reaction of 1,4-diaminobutane with ¹³C-labeled acrylonitrile, followed by reduction. This method allows for the specific placement of ¹³C atoms within the spermine backbone.

³H-Labeling (Tritium): Tritiated spermine is a radioactive tracer used in binding assays and metabolic studies to quantify the uptake and distribution of spermine in cells and tissues. The synthesis of ³H-labeled spermine can be achieved through various methods, including the reduction of a suitable precursor with tritium (B154650) gas or the use of tritiated reagents.

| Isotope | Labeling Precursor Example | Application |

| ¹³C | [¹³C]cyano-enriched acrylonitrile | NMR spectroscopy, metabolic flux analysis |

| ³H | Tritiated reducing agents | Radiometric binding assays, metabolic tracing |

Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands on their biological targets. This method employs a photoaffinity probe, which is a molecule that contains a photoreactive group and binds to the target of interest. Upon irradiation with UV light, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to the binding site altabioscience.comsemanticscholar.org.

Several types of photoreactive moieties can be incorporated into spermine to create photoaffinity probes:

Azide-based Probes: Aryl azides are commonly used photoreactive groups. For example, N¹-azidobenzamidino (ABA)-spermine has been successfully used to map spermine binding sites in 23S rRNA nih.gov.

Diazirine-based Probes: Diazirines are another class of photoreactive groups that are smaller than aryl azides and can be advantageous in certain applications nih.govrsc.orgresearchgate.netnih.govharvard.edu. The synthesis of diazirine-containing spermine analogues allows for efficient photo-crosslinking to identify binding partners.

Benzophenone-based Probes: Benzophenones are also utilized as photoreactive groups in the design of photoaffinity probes acs.org.

The general strategy for using a spermine photoaffinity probe involves incubating the probe with the biological sample, allowing it to bind to its target, and then irradiating with UV light to induce covalent crosslinking. The crosslinked protein-spermine complex can then be isolated and identified using techniques such as mass spectrometry. This approach has been instrumental in identifying spermine-binding proteins and elucidating the molecular details of their interactions semanticscholar.orgnih.gov.

Rational Design and Synthesis of Spermine Derivatives for Functional Probing

The rational design of spermine derivatives involves targeted chemical modifications to the parent molecule to investigate specific aspects of its biological activity. These modifications can include the addition of methyl groups to the carbon backbone (C-methylation), substitution at the nitrogen atoms (N-substitution), or the introduction of acetyl groups (N-acetylation). By systematically altering the structure of spermine, researchers can dissect the roles of different parts of the molecule in its various cellular functions.

C-monomethylated derivatives of spermine and its precursor, spermidine, represent a unique class of functionally active mimetics of polyamines. mdpi.com The introduction of a methyl group along the carbon backbone of the polyamine can significantly alter its biochemical properties. mdpi.comresearchgate.net The position of the methyl group is a critical determinant of the analog's metabolic stability and its interaction with key enzymes in the polyamine metabolic pathway. nih.gov

For instance, a study on C-methylated spermidine analogs revealed that their biochemical properties could be controlled by moving the methyl group along the polyamine backbone. mdpi.com It was found that 3-methylspermidine is metabolically stable in DU145 cells, whereas 8-methylspermidine is a substrate for spermidine/spermine N1-acetyltransferase (SSAT), and 2-methylspermidine is a substrate for both SSAT and acetylpolyamine oxidase. nih.gov This demonstrates that even a subtle change in the position of the methyl group can radically alter the biochemical behavior of the polyamine analog. nih.gov

Furthermore, the stereochemistry of the chiral center(s) created by C-methylation provides an additional layer of control over the biological activity of these derivatives. mdpi.comnih.gov This stereochemical control can be exploited to fine-tune the interaction of these analogs with enzymes and other cellular targets, making them valuable tools for studying the specific cellular functions of polyamines in vitro and in vivo. mdpi.com

Table 1: Biochemical Properties of C-Methylated Spermidine Analogs

| Derivative | Metabolic Stability in DU145 Cells | Substrate for SSAT | Substrate for Acetylpolyamine Oxidase |

|---|---|---|---|

| 3-Methylspermidine | Metabolically Stable | No | No |

| 8-Methylspermidine | Metabolically Labile | Yes | No |

N-substituted derivatives of spermine, particularly those with substitutions at the terminal nitrogen atoms, exhibit a broad spectrum of biological activities. mdpi.com The synthesis of these derivatives allows for the exploration of how modifications to the nitrogen atoms, which are critical for the polycationic nature of spermine, affect its function. The size and nature of the N-substituents can influence the analog's ability to interact with cellular targets and its metabolic fate. nih.govacs.org

N-acetylation is a key post-translational modification of spermine that is catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT). physiology.orgresearchgate.netmdpi.com This process adds an acetyl group to the aminopropyl end(s) of spermine, which reduces its positive charge and alters its ability to bind to acidic macromolecules like DNA and RNA. physiology.orgphysiology.org The acetylated derivatives are then either excreted from the cell or further catabolized by acetylpolyamine oxidase (APAO). physiology.orgphysiology.org The synthesis of N-acetylated spermine derivatives is crucial for studying the regulation of polyamine homeostasis and the functional consequences of this modification. One of the well-explored N-acetylated spermine derivatives in cancer research is N1, N12-Diacetylspermine (DiAcSpm). nih.govmdpi.com

The synthesis of N-substituted spermine derivatives often requires regioselective protection of the amino groups to achieve the desired substitution pattern. nih.gov Various synthetic strategies, including acylation and alkylation under specific reaction conditions, have been developed to produce a wide range of N-substituted spermine analogs for research purposes. nih.govresearchgate.net

Structure-activity relationship (SAR) studies of synthetic spermine analogs are fundamental to understanding how the chemical structure of these molecules correlates with their biological activity. These studies systematically investigate the impact of structural modifications on the efficacy and properties of the analogs.

Key structural features that have been shown to be critical for the activity of spermine analogs include:

Length of the polyamine backbone: The distance between the nitrogen atoms in the polyamine chain is crucial for its interaction with biological targets. nih.govacs.org

Nature of the terminal substituents: The size and chemical properties of the groups attached to the terminal nitrogen atoms significantly influence the biological activity of the analogs. nih.govacs.orgnih.gov For example, it has been observed that larger Nα,Nω-alkyl groups can lead to decreased activity. nih.govacs.org

Geometry of the methylene (B1212753) spacers: The conformation and flexibility of the carbon chains separating the nitrogen atoms can impact the binding affinity and selectivity of the analogs. nih.gov

A systematic investigation of spermidine and spermine analogs has demonstrated that the activity of linear polyamine analogs is highly dependent on the length of the triamine or tetraamine chain and the size of the Nα,Nω-substituents. nih.govacs.org These SAR studies provide valuable insights for the rational design of novel spermine derivatives with specific and enhanced biological activities for use as functional probes in academic research. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Spermine |

| Spermidine |

| 2-Methylspermidine |

| 3-Methylspermidine |

| 8-Methylspermidine |

Molecular Interactions and Mechanistic Elucidation of Spermine

Molecular Interactions with Nucleic Acids

Spermine (B22157), a ubiquitous polyamine, plays a crucial role in various cellular processes through its intricate interactions with nucleic acids. As a polycation at physiological pH, its positively charged amino groups readily engage with the negatively charged phosphate (B84403) backbone of DNA and RNA, leading to significant structural and functional consequences.

The interaction of spermine with the DNA double helix is a dynamic process characterized by multiple binding modes that influence DNA's three-dimensional structure. These interactions are fundamental to DNA packaging within the cell and the regulation of genetic information.

Theoretical and molecular mechanics studies have revealed that spermine can bind to both the major and minor grooves of B-DNA. nih.gov Docking into the major groove can stabilize the DNA-spermine complex by maximizing the interactions between the proton-donating groups on spermine and proton-accepting groups on the DNA oligomer. nih.gov This interaction is often associated with a significant bending of the DNA helix. oup.comnih.gov Specifically, the primary amino groups of spermine can interact with phosphate oxygens, while the secondary amino groups interact with heteroatoms on the bases within the major groove. oup.com

Conversely, interactions within the minor groove are also observed, with the favorability of binding being dependent on the position of spermine within the groove; binding is most favorable near the base of the groove. oup.comnih.gov Some simulation studies suggest that for B-DNA, spermine binds externally to the duplex, loosely spanning the grooves rather than being sequestered deeply within them. nih.gov This external binding mode is thought to promote attractions between DNA molecules. nih.gov The choice between the major and minor groove can be influenced by the DNA sequence. For instance, in CG- or CC-rich sequences, electronegative nitrogen atoms attract spermine to the major groove, while electropositive atoms in the minor groove can be repulsive. researchgate.net

A primary consequence of spermine's interaction with DNA is the induction of DNA condensation and aggregation. oup.commdpi.com This process is critical for the compact packaging of genomic DNA within the confines of a cell nucleus. At low concentrations, spermine can cause shrinkage of the DNA molecule, and at higher concentrations, it leads to a more tightly packed, compact conformation. mdpi.comnih.gov Fluorescence microscopy and atomic force microscopy have visualized these conformational changes, revealing transitions from a fluctuating coil state to a compact globular state, and even the formation of flower-like complexes from multiple DNA molecules. mdpi.comnih.gov

The ability of spermine to condense DNA is also linked to its influence on DNA topology, specifically supercoiling. Polyamines can modulate the activity of enzymes like DNA gyrase, which is responsible for introducing negative supercoils into DNA. researchgate.net Both spermine and its precursor, spermidine (B129725), have been shown to increase negative DNA supercoiling in E. coli. researchgate.net This modulation of DNA topology is a key mechanism through which spermine can impact DNA replication and transcription. biorxiv.orgyoutube.com

Table 1: Effect of Spermine on DNA Higher-Order Structure

| Spermine Concentration | Observed DNA Conformation | Primary Effect | Reference |

|---|---|---|---|

| Low | Shrinkage of DNA molecule | Neutralization of phosphate backbone charges | mdpi.com |

| Moderate | Formation of flower-like complexes | Intermolecular bridging and aggregation | nih.gov |

| High | Tightly packed, compact globular state | DNA condensation | mdpi.comnih.gov |

The binding of spermine to DNA is not entirely random and exhibits certain sequence preferences, although the primary driving force is electrostatic attraction to the phosphate backbone. nih.govresearchgate.net Molecular mechanics studies have shown that spermine's interaction at the major groove is more favorable for alternating purine-pyrimidine sequences (heteropolymers) than for homopolymers, and this interaction is associated with significant DNA bending. oup.comnih.gov

While some early models suggested a preference for GC-rich regions, subsequent research has presented a more complex picture. researchgate.net Raman spectroscopy studies on genomic DNAs with varying GC content (from 27% to 72%) demonstrated that the primary targets of spermine are the DNA phosphates, and these interactions are largely independent of base composition. nih.gov This supports a model of non-specific electrostatic binding where the sequence context plays a secondary role. nih.govresearchgate.net However, other computational and experimental studies have indicated a preference for AT-rich sequences. oup.comunica.it Specifically, molecular dynamics simulations and fluorescence resonance energy transfer (FRET) studies revealed that the attraction between DNA molecules mediated by spermine is greater for AT-rich DNA compared to GC-rich DNA. oup.comunica.it This may be partly due to steric hindrance from the methyl groups of thymine (B56734) in the major groove, which can prevent deep binding of spermine. nih.gov

Table 2: Summary of Research on Spermine's DNA Sequence Specificity

| Study Type | Observed Preference | Proposed Mechanism | Reference |

|---|---|---|---|

| Molecular Mechanics | Alternating purine-pyrimidine sequences | More favorable energy of interaction and induction of DNA bending | oup.comnih.gov |

| Raman Spectroscopy | Primarily non-specific | Dominant electrostatic interaction with the phosphate backbone | nih.govresearchgate.net |

| MD Simulations & FRET | AT-rich sequences | Greater spermine-mediated attraction between AT-rich DNA molecules | oup.comunica.it |

| MD Simulations & FRET | Avoidance of AT-rich major grooves | Steric hindrance from thymine's methyl groups | nih.gov |

| Molecular Modeling | GC-rich major grooves | Attraction to electronegative N7 atoms of guanine (B1146940) | researchgate.net |

Spermine's interactions are not limited to DNA; it also binds to and stabilizes various forms of RNA. In fact, a significant portion of cellular spermine is associated with RNA. nih.gov The binding of spermine to RNA is distinct from its interaction with DNA, leading to different structural outcomes. While spermine is a potent condensing agent for DNA, it generally does not condense mixed-sequence RNA duplexes under similar conditions. nih.gov

Spermine plays a critical role in the structure and function of the ribosome, a complex molecular machine composed of ribosomal RNA (rRNA) and proteins. Polyamines are essential for the proper folding, assembly, and function of ribosomal subunits. oup.comnih.gov

Photoaffinity labeling studies have been instrumental in mapping spermine binding sites on both the small (30S) and large (50S) ribosomal subunits of E. coli. On the 16S rRNA of the 30S subunit, preferred binding sites were identified in the 5' domain, loops of helix H24, and the upper part of helix H44. nih.gov Helix 44 is a particularly crucial region involved in subunit association and the decoding of mRNA. nih.govfrontiersin.org The binding of spermine to these sites affects key ribosomal functions, such as increasing the efficiency of transfer RNA (tRNA) binding but decreasing the ribosome's ability to reject incorrect aminoacyl-tRNAs, thereby impacting translational accuracy. nih.govoup.com

Within the large 50S subunit, spermine binding sites have been extensively mapped on the 23S rRNA. nih.gov Discrete regions of preferred cross-linking were found in Domains I, II, IV, and V. nih.gov Domain V is of particular interest as it forms the catalytic core of the peptidyl transferase center (PTC), the site of peptide bond formation. The region of the PTC loop was found to be highly susceptible to spermine cross-linking. oup.comnih.gov Functional studies have confirmed that spermine binding in these regions is essential for facilitating both peptide bond formation and the translocation of tRNA and mRNA through the ribosome. oup.comnih.gov

Table 3: Identified Spermine Binding Regions in Ribosomal RNA and Their Functional Implications

| rRNA Component | Identified Binding Regions/Helices | Associated Ribosomal Function | Reference |

|---|---|---|---|

| 16S rRNA (30S Subunit) | 5' domain, helix H24, upper part of helix H44 | Subunit association, tRNA binding, translational accuracy | nih.govnih.gov |

| 23S rRNA (50S Subunit) | Domains I, II, IV, and V (including the Peptidyl Transferase Center loop) | Peptide bond formation, tRNA translocation | oup.comnih.govnih.gov |

RNA Binding and Structural Stabilization

Transfer RNA (tRNA) Stabilization

Spermine plays a crucial role in the structural stabilization of transfer RNA (tRNA), which is essential for its proper function in protein synthesis. The interaction of spermine with tRNA helps to maintain its correct three-dimensional conformation, preventing incorrect base pairing and thereby increasing the fidelity of translation. nih.gov This stabilization is critical for the accurate recognition of codons on messenger RNA (mRNA) and the subsequent delivery of the correct amino acid to the growing polypeptide chain.

The binding of spermine to tRNA is thought to "lock" the molecule into a more rigid and stable conformation. nih.gov This conformational rigidity reduces the molecule's entropy, which in turn can enhance the selectivity of its interactions with other molecules, such as aminoacyl-tRNA synthetases and the ribosome. nih.gov Furthermore, the stabilization of tRNA by spermine can also create or modify binding sites for divalent cations, which are also important for tRNA structure and function. nih.gov

Biophysical Mechanisms of Nucleic Acid Stabilization

Electrostatic Interactions and Charge Neutralization

The primary mechanism by which spermine stabilizes nucleic acids is through electrostatic interactions and the neutralization of charge. acs.orgoup.comnih.govplos.org At physiological pH, the amine groups of spermine are protonated, giving the molecule a significant positive charge. acs.org This polycationic nature allows it to interact strongly with the negatively charged phosphate backbone of DNA and RNA. acs.orgoup.comnih.gov

This electrostatic attraction leads to the condensation and stabilization of nucleic acid structures. oup.com The effectiveness of various cations in stabilizing DNA duplexes has been shown to follow the order: spermine > spermidine > Mg²⁺ > Na⁺. oup.com By neutralizing the repulsive forces between the phosphate groups, spermine reduces the electrostatic stress on the nucleic acid duplex, making it more stable. acs.org This charge neutralization is a key factor in the compaction of DNA within cells. nih.gov Spermine can bind in both the major and minor grooves of DNA, facilitating this charge neutralization. plos.org Theoretical studies have shown that the interaction of spermine with DNA significantly lowers the total energy of the complex, indicating a substantial stabilizing effect. pnas.org

| Cation | Relative Stabilizing Effect |

|---|---|

| Spermine | ++++ |

| Spermidine | +++ |

| Mg²⁺ | ++ |

| Na⁺ | + |

Hydrogen Bonding and Van der Waals Forces

In addition to electrostatic interactions, hydrogen bonding and van der Waals forces contribute to the stabilization of nucleic acid structures by spermine. Spermine molecules can form hydrogen bonds with the functional groups of the nucleotide bases and the phosphate-sugar backbone. plos.orggatech.edu For instance, the amino groups of spermine can act as hydrogen bond donors, interacting with acceptor atoms on the DNA. gatech.edu

Molecular Interactions with Proteins and Enzymes

Modulation of Polyamine Metabolic Enzyme Activities

Spermine Synthase (SMS) Regulation and Structure-Function

Spermine synthase (SMS) is the enzyme responsible for the final step in spermine biosynthesis, catalyzing the transfer of an aminopropyl group from S-adenosylmethioninamine to spermidine. wikipedia.org The structure and function of human spermine synthase have been elucidated through crystallographic studies. The enzyme exists as a homodimer, with each monomer comprising three distinct domains: an N-terminal domain, a central domain, and a C-terminal catalytic domain. nih.govnih.gov

The N-terminal domain is crucial for the dimerization of the enzyme, and this dimerization is essential for its catalytic activity. nih.gov Deletion of this domain results in a monomeric and inactive protein. nih.gov The C-terminal domain houses the active site, where substrate binding and catalysis occur. nih.govnih.gov The central domain acts as a lid for the active site. wikipedia.orgnih.gov

The regulation of spermine synthase activity is critical for maintaining appropriate intracellular polyamine levels. The enzyme is subject to product inhibition by 5'-methylthioadenosine (MTA), one of the products of the reaction. nih.gov MTA is a potent inhibitor of spermine synthase, more so than of spermidine synthase, which provides a mechanism for differential regulation of the two enzymes. nih.gov

| Characteristic | Description |

|---|---|

| Quaternary Structure | Homodimer nih.govnih.gov |

| Monomer Domains | N-terminal, Central, C-terminal nih.govnih.gov |

| Function of N-terminal Domain | Dimerization and essential for activity nih.gov |

| Location of Active Site | C-terminal domain nih.govnih.gov |

| Regulation | Product inhibition by 5'-methylthioadenosine (MTA) nih.gov |

Interactions with Other Enzyme Systems and Protein Targets

Eukaryotic initiation factor 5A (eIF5A) is a unique protein that undergoes a crucial post-translational modification known as hypusination. researchgate.netnih.gov This process is essential for its function in protein synthesis and cell proliferation. researchgate.netresearchgate.net Hypusination involves the covalent attachment of a hypusine residue, derived from the polyamine spermidine, to a specific lysine (B10760008) residue of the eIF5A precursor. researchgate.netnih.gov

The formation of hypusine occurs in two enzymatic steps catalyzed by deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH). researchgate.netnih.gov First, DHS transfers the aminobutyl moiety from spermidine to a specific lysine residue on eIF5A to form a deoxyhypusine intermediate. nih.gov Subsequently, DOHH hydroxylates this intermediate to form the mature, active hypusinated eIF5A. nih.gov

Although spermine itself is not directly incorporated into eIF5A, its precursor, spermidine, is the essential substrate for this modification. researchgate.netnih.gov Therefore, the regulation of spermine and spermidine levels is critical for the proper functioning of eIF5A. The hypusinated eIF5A is believed to facilitate the translation of a specific subset of cellular mRNAs, particularly those containing polyproline tracts. researchgate.net

Interestingly, the activity of eIF5A can be regulated by acetylation. The key polyamine catabolic enzyme, spermidine/spermine N1-acetyltransferase 1 (SSAT1), can selectively acetylate the hypusine residue of eIF5A, leading to its inactivation. nih.govresearchgate.net This suggests a potential regulatory link between polyamine catabolism and the control of protein synthesis through eIF5A activity.

Research has indicated an interaction between spermine and dopamine (B1211576) transporters (DAT). dntb.gov.ua Studies have shown that spermine can interact with cocaine binding sites on these transporters. dntb.gov.ua Furthermore, high concentrations of dopamine have been found to decrease sperm motility, an effect that can be reversed by blocking the dopamine transporter with selective inhibitors. nih.gov This suggests that the uptake of dopamine through DAT can regulate sperm function. nih.gov

Spermine has been shown to modulate the activity of various ion channels, which plays a significant role in cellular processes. nih.govnih.gov

Specifically, intracellular spermine is involved in the intrinsic gating and rectification of strong inward rectifier K+ channels by physically blocking the channel pore. nih.govresearchgate.net This action is crucial for controlling the resting membrane potential in both excitable and non-excitable cells. nih.gov In the central nervous system, intracellular spermine also contributes to the inward rectification of certain Ca2+-permeable glutamate (B1630785) receptors by plugging the receptor channel pore. nih.gov

Extracellular spermine exhibits multiple effects on the N-methyl-d-aspartate (NMDA) subtype of glutamate receptors, including both stimulation and voltage-dependent block. nih.gov These interactions can influence neuronal excitability and the influx of Ca2+. nih.gov

| Ion Channel/Receptor | Effect of Spermine | Mechanism |

|---|---|---|

| Inward Rectifier K+ Channels | Block and rectification | Directly plugs the ion channel pore |

| Ca2+-permeable Glutamate Receptors | Inward rectification | Plugs the receptor channel pore |

| NMDA Receptors | Stimulation and voltage-dependent block | Interaction with extracellular binding sites |

| Mitochondrial Ca2+ Uniporter | Dual effect: inhibition and stimulation of uptake | Concentration-dependent modulation |

Interactions with Cellular Membranes and Phospholipids (B1166683)

As a polycationic molecule, spermine interacts with negatively charged macromolecules, including phospholipids, which are major components of cellular membranes. researchgate.net This interaction is relevant to processes such as membrane fusion. nih.gov

Studies using large unilamellar vesicles (liposomes) have shown that spermine binds to acidic phospholipids like phosphatidate (PA) and phosphatidylserine (B164497) (PS). nih.gov The intrinsic association constant for spermine binding to PA liposomes is approximately 2 M⁻¹, while for PS liposomes, it is about 0.2 M⁻¹. nih.gov When the liposomes aggregate, the binding of spermine increases significantly, particularly for PA. nih.gov

Spermine's interaction with phospholipids can also influence the binding of other cations, such as calcium. For instance, spermine enhances calcium binding to PA but inhibits its binding to PS under the same conditions. nih.gov This differential effect has implications for calcium-induced membrane fusion, with spermine having a more pronounced effect on PA-containing liposomes. nih.gov

Furthermore, spermine shows a preference for binding to accessible monoesterified phosphate groups. nih.gov This is evidenced by its significant effects on the aggregation and fusion rates of liposomes containing phosphatidylinositol 4,5-diphosphate, suggesting a strong and specific interaction with this particular phospholipid. nih.gov The phosphorylation state of phosphatidylinositols can, therefore, significantly alter the sensitivity of membrane fusion to spermine. nih.gov

Biological Roles and Cellular Functions of Spermine Mechanistic Research Focus

Regulation of Cellular Homeostasis and Growth Processes

Spermine (B22157) is a critical regulator of the intricate processes that govern cell life and death. It plays a pivotal role in cell proliferation, differentiation, and the modulation of programmed cell death pathways, including apoptosis and autophagy.

Cell Proliferation and Differentiation Mechanisms

Polyamines, including spermine, are indispensable for eukaryotic cell growth. nih.gov Their involvement in cell proliferation and differentiation is a complex process, with intracellular concentrations of spermine being tightly linked to these events. nih.gov

Research has demonstrated a significant relationship between intracellular spermidine (B129725) and spermine levels and the proliferation of various cell types, including human promyelocytic leukemia HL-60 cells. nih.gov Depletion of these polyamines has been shown to inhibit cell proliferation. nih.gov Furthermore, spermine has been implicated in the differentiation of cells. For instance, the induction of HL-60 differentiation by certain agents is inhibited when intracellular putrescine and spermidine (a precursor to spermine) are depleted. nih.gov In the context of skin, polyamines like spermine are known to affect cell proliferation and differentiation in the epidermis. mdpi.com However, in some cell lines, such as K562 cells, spermine by itself does not induce differentiation, highlighting the cell-type-specific and context-dependent nature of its effects. researchgate.net

The regulatory role of spermine in these processes is multifaceted. It is known to modulate DNA synthesis and ion channel function, both of which are critical for cell cycle progression and differentiation. rupress.org Spermine's ability to interact with negatively charged molecules like DNA and RNA also suggests a role in the regulation of gene expression, which is fundamental to both proliferation and differentiation. nih.govnih.gov

| Cell Type | Effect of Spermine/Polyamine Depletion on Proliferation | Effect of Spermine/Polyamine Depletion on Differentiation | Reference |

| HL-60 (Human Promyelocytic Leukemia) | Inhibition | Inhibition of induction by certain agents | nih.gov |

| K562 (Human Erythroleukemia) | No effect by spermine alone | No induction by spermine alone | researchgate.net |

| Eukaryotic Cells (General) | Essential for growth | Involved in regulation | nih.gov |

Apoptosis and Necrosis Pathway Modulation

Spermine plays a dual role in the regulation of programmed cell death, capable of both promoting and inhibiting apoptosis depending on the cellular context and concentration. nih.gov

Elevated concentrations of spermine can lead to apoptosis in certain cell lines. nih.gov For example, spermine has been shown to induce apoptosis in vascular smooth muscle cells (VSMCs) by activating the mitochondria-dependent intrinsic pathway signaling. nih.gov This process involves the activation of c-Jun-NH2-terminal kinase (JNK) and inducible nitric oxide synthase (iNOS). nih.gov The enzymatic oxidation of spermine can also produce metabolites like hydrogen peroxide and aldehydes, which are cytotoxic and can trigger the apoptotic pathway. unife.it This has been observed to increase levels of p53 and caspase-3, key players in apoptosis. unife.it

Conversely, spermine can also exert a protective effect against apoptosis. mdpi.com Proposed mechanisms for this anti-apoptotic role include the inhibition of endonucleases, stabilization of DNA, and defense against oxidative stress. mdpi.com In prostate cancer cells, a decrease in spermine levels has been linked to the induction of apoptosis, suggesting a protective role for spermine in these cells. mdpi.com

| Cellular Context | Effect of Spermine on Apoptosis | Mechanism | Reference |

| Vascular Smooth Muscle Cells | Induction | Activation of JNK and iNOS, intrinsic pathway signaling | nih.gov |

| Various Cancer Cell Lines | Induction | Production of cytotoxic metabolites (H2O2, aldehydes) | unife.it |

| Prostate Cancer Cells | Inhibition | Endonuclease inhibition, DNA stabilization, defense against oxidative stress | mdpi.com |

Autophagy and Mitophagy Induction Pathways

Autophagy is a cellular process for the degradation of damaged or unnecessary cellular components, and spermine has been identified as an inducer of this process. kpfu.ru The induction of autophagy by spermine is a conserved mechanism observed in various organisms, from plants to animals. kpfu.ru

In plants, spermine-induced autophagy is accompanied by an increased generation of reactive oxygen species (ROS) and nitric oxide (NO), which act as signaling molecules to trigger the autophagic process. kpfu.ru In animal cells, spermine is known to prevent hypoxia-induced reduction of mitophagy, a selective form of autophagy that degrades damaged mitochondria. researchgate.net This protective effect on mitochondrial health is crucial for cell survival under stress conditions. researchgate.net

The molecular mechanisms underlying spermine-induced autophagy are still being elucidated. However, it is known that polyamines can influence this process through various signaling pathways. For instance, spermidine, a closely related polyamine, activates autophagy by inhibiting the acetyltransferase EP300, an endogenous repressor of autophagy. researchgate.net While the direct targets of spermine in autophagy induction are not fully characterized, its ability to modulate signaling pathways and its involvement in stress responses point to a significant regulatory role.

Contribution to Redox Balance and Oxidative Stress Response

Spermine plays a significant role in protecting cells from oxidative damage through both direct and indirect mechanisms. It is a crucial component of the cellular antioxidant defense system.

Direct Free Radical Scavenging Mechanisms

Spermine can function directly as a free radical scavenger, protecting cellular components, particularly DNA, from oxidative attack. nih.govresearchgate.net It is found in millimolar concentrations in the nucleus, in close association with chromatin, positioning it ideally to protect the genetic material. nih.gov

Studies have shown that spermine can directly scavenge highly reactive hydroxyl radicals (•OH). nih.gov This scavenging activity has been demonstrated using techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.gov In the presence of hydroxyl radicals, spermine is converted into at least two adducts, confirming its role as a direct scavenger. nih.gov This direct interaction with free radicals makes spermine a major natural intracellular compound capable of protecting DNA from damage. nih.govresearchgate.net While spermine effectively scavenges free radicals, it's important to note that its catabolism can also produce reactive oxygen species, indicating a complex role in redox regulation. mdpi.com

Indirect Antioxidant Pathways

Beyond its direct scavenging activity, spermine also contributes to the cellular antioxidant defense through indirect mechanisms. These indirect pathways often involve the modulation of cellular antioxidant enzymes and signaling pathways. researchgate.net

Spermine administration has been shown to enhance the antioxidant capacity of tissues like the liver and spleen. nih.gov This is achieved by increasing the activity of antioxidant enzymes such as catalase (CAT) and enhancing the levels of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov For example, in weaned rats, spermine administration significantly increased the anti-hydroxyl radical capacity, CAT activity, and GSH content in the liver. nih.gov

Furthermore, spermine can influence signaling pathways involved in the antioxidant response. While the direct mechanisms are still under investigation, it is suggested that spermine's protective effects are not solely due to ROS scavenging but also depend on its ability to suppress ROS generation, stabilize mitochondrial function, and enhance the cellular production of antioxidant enzymes. researchgate.net

| Indirect Antioxidant Mechanism | Effect of Spermine | Tissue/Organism | Reference |

| Enhancement of Antioxidant Enzymes | Increased Catalase (CAT) activity | Spleen (Rats) | nih.gov |

| Enhancement of Non-enzymatic Antioxidants | Increased Glutathione (GSH) content | Spleen (Rats) | nih.gov |

| Modulation of Antioxidant Capacity | Increased Anti-hydroxyl radical (AHR) capacity | Spleen (Rats) | nih.gov |

| Modulation of Antioxidant Capacity | Increased Total Antioxidant Capacity (T-AOC) | Liver (Rats) | nih.gov |

Table of Compounds Mentioned

Involvement in Gene Expression and Protein Synthesis Regulation

Spermine, a ubiquitous polyamine, plays a critical role in the fundamental cellular processes of gene expression and protein synthesis. Its polycationic nature at physiological pH allows it to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating their structure and function.

Transcriptional Control Mechanisms

Spermine influences gene transcription through several mechanisms, primarily centered on its ability to modulate chromatin structure. nih.gov As a polycation, spermine can bind to the negatively charged phosphate (B84403) backbone of DNA, which can lead to changes in DNA conformation and compaction. plos.orgnih.gov This interaction is crucial for the organization of genomic DNA within the cell nucleus. plos.org

Research has shown that polyamines, including spermine, can induce chromatin condensation. plos.org By neutralizing the negative charges on DNA, spermine can weaken the interaction between histone tails and the DNA wrapped around the nucleosome core. This can increase the accessibility of histone tails to modifying enzymes, thereby influencing the epigenetic landscape and, consequently, gene transcription. biorxiv.org The degree of chromatin compaction has been observed to increase with rising concentrations of spermine. plos.org

Furthermore, studies using photoaffinity-labeled spermine have indicated that it can bind to specific locations in nucleosomes and alter the helical twist of DNA. nih.gov This suggests a direct role for spermine in altering the fine structure of chromatin. Interestingly, spermine has shown preferential binding to specific DNA sequences, such as the 'TATA' box element, a key component of many gene promoters. nih.gov This affinity suggests that spermine may be directly involved in regulating the assembly of the transcriptional machinery at specific gene loci. The acetylation of polyamines reduces their positive charge and, consequently, their affinity for DNA, indicating that cellular regulation of spermine acetylation could be a mechanism to dynamically control chromatin structure and gene expression. nih.gov

| Mechanism | Description | Key Findings |

|---|---|---|

| Chromatin Compaction | Spermine's positive charges neutralize the negative charges of the DNA phosphate backbone, leading to chromatin condensation. plos.org | Increased spermine concentration correlates with increased chromatin compaction. plos.org |

| Modulation of Nucleosome Structure | Binds to specific sites on nucleosomes, altering the helical twist of DNA. nih.gov | Photoaffinity-labeled spermine demonstrates specific binding and conformational changes in nucleosomal DNA. nih.gov |

| Sequence-Specific DNA Binding | Shows preferential binding to certain DNA sequences, such as the 'TATA' box. nih.gov | Suggests a role in the targeted regulation of gene transcription at specific promoters. nih.gov |

| Regulation by Acetylation | Acetylation of spermine reduces its positive charge and affinity for DNA, potentially reversing its effects on chromatin structure. nih.gov | Provides a potential mechanism for dynamic cellular control over gene expression. nih.gov |

Translational Regulation (e.g., through eIF5A)

Spermine and its precursor, spermidine, are deeply involved in the regulation of protein synthesis. One of the most critical and well-established roles of polyamines in translation is mediated through the eukaryotic translation initiation factor 5A (eIF5A). nih.govnih.gov Spermidine is the essential precursor for a unique post-translational modification of eIF5A called hypusination. pnas.org This modification, which converts a specific lysine (B10760008) residue into hypusine, is absolutely required for eIF5A's activity. pnas.orgnih.gov

Hypusinated eIF5A is crucial for the efficient translation of a subset of mRNAs, particularly those containing polyproline tracts or other specific amino acid motifs that can cause ribosomal stalling. nih.govresearchgate.net By facilitating the elongation of these difficult-to-translate sequences, eIF5A ensures the synthesis of important proteins involved in various cellular processes, including cell proliferation and differentiation. researchgate.net A decline in hypusinated eIF5A levels, which can occur with age, has been linked to impaired mitochondrial function and premature aging phenotypes in model organisms. nih.gov

Roles in Intracellular Signaling Pathways

Spermine is not merely a structural component of the cell but also an active participant in various intracellular signaling networks that govern cell growth, inflammation, and stress responses.

Interplay with mTOR and MAPK Signaling Cascades

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. nih.gov Emerging evidence indicates a significant interplay between polyamine metabolism and the mTOR pathway. nih.govnih.gov Studies in breast cancer cell lines have shown that modulating intracellular polyamine levels can alter the phosphorylation of downstream targets of mTOR complex 1 (mTORC1), such as 4EBP1 and p70S6K, which are critical for translation initiation. nih.govnih.gov Conversely, inhibiting the mTOR pathway, either through siRNA knockdown or with dual PI3K/mTOR inhibitors, can lead to a decrease in the levels of putrescine and spermidine, suggesting that the mTOR pathway may regulate polyamine metabolism. nih.govresearchgate.net This bidirectional relationship suggests that polyamines may promote cell growth in part through their interaction with the mTOR pathway. nih.gov

The mitogen-activated protein kinase (MAPK) signaling cascades are crucial for transmitting extracellular signals to the cellular machinery, regulating processes like cell proliferation, differentiation, and apoptosis. frontiersin.org Spermine can act as a signaling molecule that activates MAPK pathways. frontiersin.org For instance, in plants, spermine has been shown to induce the MKK9-MPK3/MPK6 cascade. frontiersin.orgresearchgate.net In mammalian cells, MAPK pathways are also implicated in the anti-inflammatory effects of polyamines. The polyamine spermidine has been found to inhibit inflammation by blocking MAPK signaling pathways in microglial cells. nih.gov Furthermore, analysis of gene expression changes in response to spermine treatment in diabetic cardiomyopathy models revealed significant enrichment in the MAPK signaling pathway, among others, suggesting its involvement in spermine's protective effects. nih.gov

NF-κB and Anti-Inflammatory Pathway Modulation

Spermine exhibits significant anti-inflammatory properties, largely through its modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. nih.gov Spermine and spermidine have been shown to inhibit the activation of the NF-κB pathway in various cell types, including macrophages and microglial cells. nih.govnih.govresearchgate.net This inhibition prevents the translocation of the NF-κB p65 subunit into the nucleus, thereby suppressing the transcription of pro-inflammatory genes. nih.gov

The anti-inflammatory effects of spermine are not limited to NF-κB inhibition. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2. nih.gov This is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The accumulation of spermine at sites of inflammation or injury, released from dying cells, is thought to be a counterregulatory mechanism to dampen the immune response and prevent excessive tissue damage. nih.govsigmaaldrich.com

| Signaling Pathway | Effect of Spermine | Molecular Outcome |

|---|---|---|

| NF-κB Pathway | Inhibits activation and nuclear translocation of p65 subunit. nih.gov | Decreased transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6). nih.govnih.gov |

| iNOS and COX-2 Expression | Down-regulates mRNA expression. nih.gov | Reduced production of nitric oxide (NO) and prostaglandin E2. nih.gov |

STAT, p38 MAPK, and PI3K/AKT Signaling Interactions

In addition to the mTOR and NF-κB pathways, spermine interacts with other critical signaling cascades. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is essential for cytokine signaling. Recent research has identified spermine as a metabolic brake for JAK signaling. nih.gov Spermine can directly bind to JAK1, impairing its interaction with cytokine receptors and thereby suppressing JAK1 phosphorylation triggered by various cytokines, including interferons and interleukins. nih.gov This finding positions spermine as a key metabolic checkpoint in maintaining cellular homeostasis and restraining cytokine-mediated autoimmunity. nih.gov

The phosphoinositide 3-kinase (PI3K)/AKT pathway is another major signaling route that regulates cell survival, growth, and proliferation. techscience.com The anti-inflammatory actions of polyamines are also mediated through the suppression of this pathway. nih.gov In lipopolysaccharide-stimulated microglial cells, spermidine was shown to inhibit inflammation by blocking the phosphorylation of Akt. nih.gov Furthermore, in a model of diabetic cardiomyopathy, spermine treatment was found to regulate the PI3K-Akt signaling pathway, contributing to its cardioprotective effects. nih.govfrontiersin.org Similarly, spermidine preconditioning has been shown to decrease the phosphorylation of p38 MAPK in models of inflammation. researchgate.net These interactions highlight the multifaceted role of spermine in modulating a complex network of signaling pathways to control cellular responses to stress and inflammation.

Contributions to Immune Cell Regulation and Immunometabolism

Spermine is a critical modulator of the immune system, exerting complex and often context-dependent effects on various immune cells and their metabolic processes. Its immunobiology is nuanced, influencing both innate and adaptive immune responses by affecting cell proliferation, differentiation, and function. nih.gov

Early research pointed towards an immunosuppressive role for polyamines, but contemporary studies reveal a more intricate picture. nih.gov In the context of macrophage polarization, spermine has been shown to inhibit the pro-inflammatory M1 phenotype while promoting the anti-inflammatory M2 phenotype. This is achieved, in part, by enhancing autophagy through the upregulation of ATG5. nih.gov

The influence of spermine extends significantly to T-cell biology. Polyamines are crucial for regulating the delicate balance between pathogenic T helper 17 (Th17) cells and regulatory T cells (Tregs). nih.govnih.gov Pathogenic Th17 cells, which are implicated in autoimmune conditions, show upregulated polyamine metabolism. nih.gov Conversely, some studies suggest that polyamines can promote anti-inflammatory responses by aiding in the development of Treg cells. nih.gov However, the precise role of spermine in T-cell-mediated autoimmunity is still under intense investigation, with some evidence suggesting that lower polyamine levels correlate with higher inflammatory responses. nih.gov

Spermine directly modulates the production of cytokines, the signaling molecules of the immune system. Ex vivo studies on human T-cells have demonstrated that spermine can downregulate a wide array of cytokines in a dose-dependent manner. This includes the reduction of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6. aging-us.com

The following table summarizes the observed effects of spermine on the secretion of various cytokines by T-cells.

| Cytokine | Observed Effect of Spermine | Reference |

| Interleukin-2 (IL-2) | Dose-dependent downregulation | aging-us.com |

| Interleukin-4 (IL-4) | Dose-dependent downregulation | aging-us.com |

| Interleukin-9 (IL-9) | Dose-dependent downregulation | aging-us.com |

| Interleukin-13 (IL-13) | Dose-dependent downregulation | aging-us.com |

| Interleukin-17A (IL-17A) | Downregulation at higher concentrations | aging-us.com |

| Interferon-gamma (IFN-γ) | Downregulation at higher concentrations | aging-us.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Dose-dependent downregulation | aging-us.com |

This interactive table is based on data from ex vivo studies on human peripheral blood mononuclear cells.

Furthermore, spermine appears to play a protective role in the lifecycle of B-cells. By regulating activation-associated apoptosis, it may contribute to the crucial processes of B-cell clonal deletion. nih.gov

Roles in Specific Biological Systems (e.g., Plant Development, Fungal Virulence)

Beyond mammalian systems, spermine is a ubiquitous molecule with essential functions in other kingdoms of life, notably in plants and fungi, where it can play contrasting roles in defense and attack.

Plant Development and Defense:

In plants, polyamines like spermine are involved in a wide spectrum of developmental processes, including cell division, embryogenesis, root formation, and flower and fruit development. researchgate.net Spermine, in particular, acts as a growth regulator that can positively influence the development of the plant root system. researchgate.net This stimulatory effect is linked to its ability to promote cell proliferation and differentiation in the root tip. researchgate.net

Spermine also plays a crucial role in plant defense against pathogens. It can exhibit direct antifungal activity, retarding the growth of pathogenic fungi such as Fusarium culmorum. researchgate.net When applied to seeds through a process called priming, spermine can enhance the plant's resilience to infection, leading to reduced disease severity and improved plant performance, as measured by fresh weight and height. researchgate.net This protective effect is partly attributed to spermine's antioxidant properties, which help protect cells from oxidative stress induced by pathogens. researchgate.net

Fungal Virulence:

While plants utilize spermine for defense, pathogenic fungi can exploit polyamine biosynthesis pathways for their own growth, development, and virulence. nih.govmdpi.com Polyamines are essential for processes like hyphal growth and the production of asexual and sexual spores in fungi. nih.gov In the pathogenic fungus Fusarium graminearum, which causes devastating diseases in crops, the polyamine pathway is critical for its ability to infect host plants and produce mycotoxins like deoxynivalenol (B1670258) (DON). nih.gov While research often highlights the central role of spermidine, spermine is a key component of this metabolic pathway. nih.govmdpi.com The disruption of polyamine synthesis can lead to significantly weakened virulence, indicating that these pathways are potential targets for developing new strategies to control plant diseases. nih.gov

The table below outlines the dual roles of spermine in these biological systems.

| Biological System | Role of Spermine | Specific Effects | Reference |

| Plants | Growth & Defense | Stimulates root development; Enhances resilience to pathogens; Exhibits direct antifungal properties. | researchgate.net |

| Fungi (Pathogenic) | Virulence & Development | Contributes to pathways essential for hyphal growth, reproduction, and mycotoxin production. | nih.govmdpi.com |

This interactive table summarizes the functions of spermine in plant and fungal biology.

Analytical Methodologies for Spermine Research and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone of polyamine analysis, enabling the separation of spermine (B22157) from a complex mixture of structurally similar compounds like spermidine (B129725) and putrescine. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely employed techniques.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantitative analysis of spermine. mdpi.comnih.gov Due to spermine's lack of a strong chromophore, direct detection by UV-Vis is not feasible. Therefore, a pre-column or post-column derivatization step is typically required to attach a fluorescent or UV-absorbing tag to the molecule. nih.gov Common derivatizing agents include dansyl chloride and benzoyl chloride. mdpi.comscirp.org

The separation is commonly achieved using reverse-phase columns (e.g., C18) with a gradient elution mobile phase, often a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. nih.govscirp.org Fluorescence or UV detectors are then used for quantification. nih.gov The HPLC method, when properly validated, offers excellent reproducibility and sensitivity, with detection limits reported to be as low as 0.3 picomoles for standard polyamines. nih.gov One study developed a reproducible HPLC method with a total run time of 30 minutes, achieving clear separation of spermine from other polyamines. mdpi.com

| Parameter | Reported Value/Condition | Source |

|---|---|---|

| Derivatization Agent | Dansyl Chloride | nih.gov |

| Detection Method | Fluorescence Detection | nih.gov |

| Retention Time (Spermine) | Approximately 21.7 minutes | mdpi.com |

| Detection Limit | As low as 0.3 picomole | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (typically <2 µm) to achieve higher resolution, greater sensitivity, and much faster analysis times. mdpi.comresearchgate.net A UPLC method established for determining biogenic amines in human seminal plasma demonstrated high sensitivity and reproducibility with a short peak-time. researchgate.net

Similar to HPLC, UPLC methods for spermine analysis often involve pre-column derivatization with agents like dansyl chloride. researchgate.net The separation is performed on columns such as a C18 (e.g., 2.1×50 mm, 1.7 μm) with a gradient elution of water and acetonitrile. researchgate.net This technique's enhanced performance makes it particularly suitable for high-throughput clinical and research applications where speed and sensitivity are critical. nih.gov

| Validation Parameter | Reported Value | Source |

|---|---|---|

| Linearity (r) | ≥ 0.999 | researchgate.net |

| Lower Detection Limit | 0.03 - 0.08 µg/ml | researchgate.net |

| Average Recovery Rate | 79.74% - 108.87% | researchgate.net |

| Column Type | C18 (2.1×50 mm, 1.7 μm) | researchgate.net |

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) offers unparalleled specificity and sensitivity for the analysis of spermine. It can be used as a standalone technique or, more commonly, coupled with a chromatographic separation method like LC for comprehensive analysis.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a rapid and sensitive method for the detection of spermine, particularly in food samples. nih.gov This technique involves co-crystallizing the sample with a matrix material on a target plate. A laser is then used to desorb and ionize the analyte, and its mass-to-charge ratio (m/z) is determined by its time of flight to the detector. researchgate.net For spermine, characteristic signals are observed at m/z 203 for the protonated molecule [M+H]⁺ and m/z 225 for the sodium adduct [M+Na]⁺. researchgate.net

The method has been validated for quantitative purposes, with studies demonstrating good linearity and reproducibility. nih.gov One study established calibration curves for spermine ranging from 0.1 to 10 μg/mL, with relative standard deviations below 18.9%, confirming its practicality for fast determination. nih.gov Interestingly, spermine itself has also been utilized as a matrix additive in MALDI-MS to enhance the detection of other molecules like oligonucleotides by reducing cation adduction. acs.orgnih.gov

| Parameter | Reported Value | Source |

|---|---|---|

| Detected Ions (m/z) | 203 [M+H]⁺, 225 [M+Na]⁺ | researchgate.net |

| Calibration Curve Range | 0.1 to 10 µg/mL | nih.gov |

| Precision (RSD) | < 18.9% | nih.gov |

The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for comprehensive and highly sensitive polyamine profiling. nih.gov This approach combines the superior separation capabilities of LC (or UPLC) with the specificity and sensitivity of a triple quadrupole mass spectrometer. mdpi.com It allows for the simultaneous quantification of spermine and a wide array of other polyamines and related metabolites within a single analytical run. researchgate.netbiorxiv.org

To enhance sensitivity and chromatographic performance, derivatization with reagents like isobutyl chloroformate is often performed. nih.gov High-throughput methods have been developed using online solid-phase extraction (SPE) coupled to LC-MS/MS, which minimizes sample pretreatment and reduces the analysis time to as little as four minutes. nih.gov This powerful technique is widely applied in metabolomics studies, including cancer biomarker discovery and the investigation of metabolic pathways in plants and other organisms. biorxiv.orgmdpi.com

| Parameter | Reported Value (for Spermine) | Source |

|---|---|---|

| Technique | Online SPE-LC/MS/MS | nih.gov |

| Dynamic Range | 1 to 500 ng/mL | nih.gov |

| Lower Limit of Quantification (LLoQ) | Between 0.1 and 5 ng/mL | nih.gov |

| Total Analysis Time | 4 minutes | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, and molecular interactions of spermine. pramanaresearch.orglongdom.org Unlike chromatographic and mass spectrometric methods that are primarily used for quantification, NMR is uniquely suited for investigating how spermine interacts with biological macromolecules in solution. nih.gov

For instance, ¹⁵N NMR spectroscopy has been employed to explore the specific binding interactions between ¹⁵N-labeled spermine and transfer RNA (tRNA). nih.gov In these studies, the addition of tRNA to a spermine solution caused a significant decrease in the signal heights of the internal secondary amine groups (-NH₂⁺-) relative to the terminal primary amine groups (-NH₃⁺). nih.gov Furthermore, the presence of tRNA reduced the longitudinal relaxation times (T1) of the spermine nitrogens, particularly those of the internal amine groups. nih.gov These findings indicate that the internal -NH₂⁺- groups bind more strongly to tRNA than the terminal groups, suggesting that the interaction is not purely electrostatic and likely involves specific hydrogen bonding. nih.gov Additionally, ¹H NMR can be used to identify spermine based on the characteristic chemical shifts of its methylene (B1212753) protons. researchgate.net

Spectroscopic and Photometric Methods

These methods rely on the interaction of molecules with electromagnetic radiation to provide detection and quantification.

Fluorescence spectroscopy offers highly sensitive methods for spermine detection. nih.govmdpi.com These systems typically involve a fluorescent probe that changes its emission properties upon binding to spermine. Two primary mechanisms are employed: fluorescence quenching and fluorescence enhancement.

Fluorescence Quenching: One system utilizes a complex formed between ciprofloxacin (B1669076) (CP) and terbium ions (Tb³⁺), which produces a strong green fluorescence. nih.govplos.org The addition of spermine, which is positively charged, competes with Tb³⁺ ions for interaction with ciprofloxacin. nih.govplos.org This disrupts the CP-Tb³⁺ coordination, leading to a quenching (decrease) of the fluorescence intensity that is proportional to the spermine concentration. nih.govplos.org

Fluorescence Enhancement: Another approach uses probes based on tetraphenylethylene (B103901) (TPE), a type of molecule known for aggregation-induced emission. mdpi.commdpi.com A TPE derivative containing carboxylic acid groups can bind to multi-cationic spermine through electrostatic and hydrogen-bonding interactions. mdpi.com This binding restricts the intramolecular rotation of the TPE's phenyl rings, which in turn causes a significant enhancement of its fluorescence emission. mdpi.commdpi.com The increase in fluorescence is directly related to the concentration of spermine. mdpi.com

| Probe System | Mechanism | Linear Range | Limit of Detection (LOD) | Reference |

| Ciprofloxacin-Tb³⁺ | Fluorescence Quenching | 2–180 µM | 0.17 µM | nih.govplos.org |

| Tetraphenylethylene Derivative | Fluorescence Enhancement | Not specified | 0.3 µM | mdpi.com |

| Tetraphenylethylene Derivative | Fluorescence Enhancement | 3–50 µM | 0.70 µM | mdpi.com |

Raman spectroscopy is a versatile technique used to investigate structural perturbations in macromolecules by analyzing vibrational modes. nih.gov It has provided significant insights into the interaction between spermine and DNA. nih.govresearchgate.netsemanticscholar.org

Studies on genomic DNAs with varying GC content have shown that when spermine binds to DNA, the most significant spectral changes occur in the Raman bands associated with the phosphate (B84403) backbone. nih.govresearchgate.netsemanticscholar.org Specifically, perturbations are observed in troughs near 785 cm⁻¹ and 1090 cm⁻¹, which are characteristic of the phosphate group vibrations. oup.com This demonstrates that the DNA phosphates are the primary targets for spermine interaction. nih.govresearchgate.net The binding is consistent with a model of non-specific electrostatic interaction where the cationic spermine molecules are held in a condensed layer near the DNA surface. nih.govresearchgate.netoup.com

Importantly, Raman spectra indicate that spermine binding has a negligible effect on the native B-form secondary structure of DNA. nih.govsemanticscholar.orgoup.com While the phosphate groups are heavily perturbed, sites in the major groove of DNA, such as guanine (B1146940) N7, are much less affected. nih.govresearchgate.netsemanticscholar.org This suggests that sequence context plays only a secondary role in the recognition process, which is dominated by electrostatic forces. nih.govsemanticscholar.org

| Raman Band (cm⁻¹) | Assignment | Observation upon Spermine Binding | Interpretation | Reference |

| ~785 | O-P-O Symmetric Stretch | Large perturbation (trough) | Direct interaction with phosphate backbone | oup.com |

| ~1090 | PO₂⁻ Symmetric Stretch | Large perturbation (trough) | Direct interaction with phosphate backbone | oup.com |

| ~1480 | Guanine Ring Vibration | Modest perturbation | Minor interaction at major groove sites | nih.gov |

Bioanalytical Assay Development for Research Purposes

Bioanalytical assays are crucial for studying the functional roles of spermine by measuring the activity of enzymes involved in its metabolic pathways.

The metabolic activity related to spermine can be quantified by developing assays for key enzymes that catalyze its synthesis or degradation.

Spermine Oxidase (SMO): SMO is an enzyme that catalyzes the back-conversion of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal (B1211446) as byproducts. nih.govsigmaaldrich.comsigmaaldrich.com A rapid and sensitive assay for SMO activity measures the production of H₂O₂. nih.gov This can be achieved using a chemiluminescent reaction where the H₂O₂ produced is coupled to the horseradish peroxidase-catalyzed oxidation of luminol (B1675438), generating a light signal that is proportional to the SMO enzyme activity. nih.gov